![molecular formula C26H23NO4S B170139 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate CAS No. 129431-12-5](/img/structure/B170139.png)
2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate
Overview
Description
“2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate” is a chemical compound with the CAS Number: 129431-12-5 . It plays a pivotal role in drug synthesis, specifically in the development of angiotensin converting enzyme inhibitors . The compound has a molecular weight of 445.54 .
Molecular Structure Analysis
The molecular formula of this compound is C26H23NO4S . The InChI code is 1S/C26H23NO4S/c28-23-16-17-24(29)27(23)31-25(30)18-19-32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 445.5 g/mol, and a computed XLogP3-AA value of 4.5, indicating its lipophilicity . It has 5 hydrogen bond acceptors and 0 hydrogen bond donors. The compound has 9 freely rotating bonds, and a topological polar surface area of 89 Ų .
Scientific Research Applications
Protein-Protein Interactions (PPIs) Analysis
The compound “2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate” is used as a crosslinker in studying protein-protein interactions (PPIs). It helps in the elucidation of PPIs by providing a post-cleavage spacer that yields tagged peptides for identification by collision-induced dissociation in tandem mass spectrometry (MS) .
Structural Dynamics Quantification
This crosslinker is also valuable for quantifying structural dynamics within proteins. It provides complementary data to thiol-reactive and acidic residue-targeting reagents, which is crucial for understanding the complex movements within protein structures .
Targeting “Undruggable” Protein Targets
In the quest to target “undruggable” protein targets, this compound offers a method for tagging and identifying proteins that may not be amenable to traditional drug targeting methods. This opens up new avenues for drug discovery and development .
Mass Spectrometry-Cleavable Crosslinker
As a mass spectrometry-cleavable crosslinker, it is used for studying complex protein interactions and functions as part of larger complexes. The cleavable nature allows for easier analysis and identification of interacting proteins .
Synthesis of Anticonvulsants
There is research indicating that derivatives of 2,5-dioxopyrrolidin-1-yl compounds are being explored for their potential as anticonvulsants. This suggests that our compound of interest could be a precursor or a component in the synthesis of new anticonvulsant medications .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-tritylsulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c28-23-16-17-24(29)27(23)31-25(30)18-19-32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOAPUSZAUJNRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591656 | |
Record name | 1-({3-[(Triphenylmethyl)sulfanyl]propanoyl}oxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate | |
CAS RN |
129431-12-5 | |
Record name | 1-({3-[(Triphenylmethyl)sulfanyl]propanoyl}oxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.